2,2,3,3-Tetrafluorocyclopropanecarboxylic acid
CAS No.: 344324-87-4
Cat. No.: VC17220285
Molecular Formula: C4H2F4O2
Molecular Weight: 158.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344324-87-4 |
|---|---|
| Molecular Formula | C4H2F4O2 |
| Molecular Weight | 158.05 g/mol |
| IUPAC Name | 2,2,3,3-tetrafluorocyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C4H2F4O2/c5-3(6)1(2(9)10)4(3,7)8/h1H,(H,9,10) |
| Standard InChI Key | CCRMJOTYAGVHHT-UHFFFAOYSA-N |
| Canonical SMILES | C1(C(C1(F)F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
The core structure of 2,2,3,3-tetrafluorocyclopropanecarboxylic acid consists of a cyclopropane ring substituted with four fluorine atoms at the 2,2,3,3 positions and a carboxylic acid group at the 1-position. This arrangement imposes significant ring strain while enhancing electrophilicity at the carboxyl group due to the electron-withdrawing effects of fluorine . The molecular formula C₅H₄F₄O₂ corresponds to a molecular weight of 188.08 g/mol, though this value may vary slightly depending on isotopic composition.
Comparative analysis with 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid (C₅HF₇O₂, MW 226.049 g/mol) reveals that the addition of a trifluoromethyl group increases molecular weight by approximately 20% while introducing steric bulk near the carboxylic acid moiety . X-ray crystallography studies of related compounds suggest that the fluorine atoms adopt a staggered conformation around the cyclopropane ring, minimizing van der Waals repulsions and stabilizing the strained ring system .
Synthesis and Manufacturing Pathways
The synthesis of fluorinated cyclopropane derivatives typically involves cyclopropanation reactions using fluorinated precursors. For 2,2,3,3-tetrafluoro-1-(trifluoromethyl)cyclopropane-1-carboxylic acid, Velayutham et al. (2006) reported a multi-step process beginning with the reaction of tetrafluoroethylene with a trifluoromethyl-containing diene under high-pressure conditions . Subsequent oxidation of the intermediate cyclopropane yielded the carboxylic acid derivative in moderate yields (45–55%).
A generalized synthetic route for 2,2,3,3-tetrafluorocyclopropanecarboxylic acid might involve:
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Cyclopropanation: Reaction of 1,2-difluoroethylene with a fluorinated carbene precursor (e.g., CF₂Br₂) in the presence of a transition metal catalyst.
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Functionalization: Introduction of the carboxylic acid group via Kolbe electrolysis or carboxylation using CO₂ under basic conditions.
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Purification: Recrystallization from polar aprotic solvents such as acetonitrile or dimethylformamide to achieve >95% purity .
Key challenges in synthesis include controlling regioselectivity during cyclopropanation and minimizing defluorination during acidic workup steps. Advanced techniques such as flow chemistry and microwave-assisted synthesis have shown promise in improving reaction efficiency for similar fluorinated compounds .
Physicochemical Properties
While experimental data specific to 2,2,3,3-tetrafluorocyclopropanecarboxylic acid remain scarce, extrapolations from analogous compounds provide preliminary insights:
| Property | Estimated Value | Source Compound |
|---|---|---|
| Density | 1.4–1.6 g/cm³ | |
| Boiling Point | 180–200°C (dec.) | |
| pKa (COOH) | 2.1–2.5 | |
| LogP (Octanol-Water) | 1.2–1.8 |
The compound’s acidity is enhanced compared to non-fluorinated analogs, with a pKa reduction of approximately 0.5–1.0 units due to fluorine’s inductive effects . Solubility studies of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (C₈H₁₄O₂) indicate moderate solubility in polar solvents (e.g., 12 mg/mL in methanol at 25°C), suggesting that the tetrafluoro derivative may exhibit lower solubility due to increased hydrophobicity .
Applications in Pharmaceutical and Agrochemical Development
Fluorinated cyclopropanes are increasingly utilized as bioisosteres in drug design. The 2,2,3,3-tetrafluoro substitution pattern may confer metabolic stability while maintaining conformational rigidity critical for target binding. Potential applications include:
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CNS Therapeutics: Analogous to 2,2,3,3-tetramethylcyclopropanecarboxylic acid’s use in synthesizing neuroactive compounds, the tetrafluoro derivative could serve as a precursor for GABA receptor modulators .
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Antiviral Agents: Fluorocyclopropane motifs appear in protease inhibitors targeting viral enzymes, where their rigidity improves pharmacokinetic profiles .
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Herbicides: The combination of fluorine’s electronegativity and the cyclopropane ring’s strain enhances interactions with plant acetolactate synthase, a common herbicide target .
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